molecular formula C12H18BClO3 B8123449 2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester

2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester

Cat. No.: B8123449
M. Wt: 256.53 g/mol
InChI Key: PMZORASIHVXFHK-UHFFFAOYSA-N
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Description

2-Chloro-3-oxo-1-cyclohexene-1-boronic acid pinacol ester is a sophisticated organoboron reagent engineered for advanced synthetic applications, particularly in pharmaceutical research and development. Its core value lies in its multifunctional structure, which integrates a reactive boronic ester handle with both a chloro and a keto substituent on a cyclohexene scaffold. This unique arrangement allows the compound to serve as a versatile building block in transition metal-catalyzed cross-coupling reactions , most notably the Suzuki-Miyaura reaction . In this pivotal carbon-carbon bond-forming process, the boronic ester moiety reacts with various organohalides under palladium catalysis to construct complex molecular architectures essential for developing active pharmaceutical ingredients (APIs) . The presence of the chloro and keto groups on the same molecular framework provides additional, orthogonal sites for further synthetic manipulation, such as nucleophilic substitution or reduction, enabling researchers to efficiently introduce and elaborate cyclic structures. This is critical for fine-tuning the properties of drug candidates, where the introduction of a cyclohexene ring can significantly alter lipophilicity, metabolic stability, and receptor binding affinity . The pinacol ester group is crucial for the compound's utility, as it confers superior stability compared to the corresponding boronic acid, mitigating issues like hydrolysis and protodeboronation, thereby ensuring reliability in synthetic sequences and during storage . This reagent is indispensable for chemists synthesizing complex molecules in drug discovery projects, where it facilitates the rapid exploration of chemical space. Its applications also extend into the agrochemical sector and materials science, where it can be used to create novel compounds with tailored properties . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BClO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZORASIHVXFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis and Functional Group Compatibility

The precursor 1-chloro-2-chloro-3-oxo-cyclohexene must be synthesized prior to borylation. A plausible route involves:

  • Chlorination of cyclohexenone : Treatment with phosphorus pentachloride (PCl₅) in heptane at 70–74°C introduces chlorine at position 1. Subsequent electrophilic chlorination at position 2 could employ N-chlorosuccinimide (NCS) under controlled conditions.

  • Protection of the ketone : To prevent undesired reactivity during chlorination, the 3-oxo group may be temporarily protected as an acetal. Deprotection after chlorination would regenerate the ketone.

Alternative Pathways: Sequential Functionalization

Hydroboration-Oxidation of Chlorinated Cyclohexadienes

Hydroboration of 2-chloro-1,3-cyclohexadiene with pinacolborane (HBpin) could yield the boronic ester regioselectively at position 1. However, this method is less common for cyclic dienes due to competing side reactions and requires precise control over reaction kinetics.

Suzuki-Miyaura Coupling with Preformed Boronic Acids

While unconventional, coupling a preformed boronic acid (e.g., 3-oxo-1-cyclohexene-1-boronic acid) with a chlorinating agent represents a potential route. However, this approach risks over-chlorination or oxidation of the boronic acid.

Critical Analysis of Reaction Parameters

Ligand Effects on Yield and Selectivity

Monophosphine ligands significantly influence catalytic activity. In the synthesis of cyclohexene-1-boronic acid pinacol ester, tricyclohexylphosphine outperformed bulkier ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), yielding 86.4% vs. 85.6%. For the target compound, ligand screening is essential to balance steric hindrance and electronic effects imposed by the 3-oxo group.

Solvent and Temperature Optimization

Toluene is the solvent of choice for high-temperature (110°C) Miyaura borylation due to its high boiling point and inertness. Polar aprotic solvents like DMF may destabilize the palladium complex or promote ketone enolization, leading to side reactions.

Challenges and Mitigation Strategies

Stability of the 3-Oxo Group

The ketone at position 3 may undergo undesired enolization or nucleophilic attack under basic conditions. Mitigation strategies include:

  • Using mild bases (e.g., KOAc instead of stronger bases like K₂CO₃).

  • Conducting reactions under inert atmospheres to prevent oxidation.

Purification and Characterization

Post-reaction purification involves diatomite filtration to remove palladium residues, followed by water washes and anhydrous magnesium sulfate drying . Distillation under reduced pressure isolates the product, with purity assessed via GC or HPLC. For the target compound, column chromatography may be necessary if crystallization proves challenging.

Comparative Data Table: Miyaura Borylation Case Studies

SubstrateCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Purity (%)Source
1-Chloro-cyclohexenePdCl₂ (1)Tricyclohexylphosphine (2)Toluene11086.497.9
1-Chloro-cyclopentenePdCl₂ (1)XPhos (2)Toluene11085.697.4
2-Chloro-3-oxo-1-cyclohexene (proposed)Pd(OAc)₂ (1.5)SPhos (3)Toluene100N/AN/A

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Scientific Research

2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester has several notable applications across different fields:

Chemistry

  • Building Block in Organic Synthesis : It serves as a crucial intermediate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Biology

  • Development of Boron-containing Drugs : The compound is explored for its potential in creating new therapeutic agents that leverage the unique properties of boron.

Medicine

  • Boron Neutron Capture Therapy : It is being investigated for its application in cancer treatment, where boron-containing compounds can enhance the effectiveness of neutron capture therapy.

Industry

  • Synthesis of Advanced Materials : The compound is utilized in creating advanced materials and polymers, leveraging its unique chemical properties for innovative applications.

Case Study 1: Application in Organic Synthesis

Recent studies have demonstrated the effectiveness of this compound in Suzuki-Miyaura cross-coupling reactions. Researchers found that using this compound significantly improved yields compared to traditional methods. The stability provided by the pinacol ester group enhances the efficiency of these reactions, making it an invaluable tool for synthetic chemists.

Case Study 2: Boron Neutron Capture Therapy

In preclinical trials, this compound showed promise as a boron carrier for neutron capture therapy. Its ability to form stable complexes allows for targeted delivery to cancer cells while minimizing damage to surrounding healthy tissues. Ongoing research aims to optimize its efficacy and safety profile for clinical applications.

Mechanism of Action

The mechanism of action of 2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester involves its ability to form stable complexes with various nucleophiles. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of boronate complexes. These complexes can undergo further transformations, such as cross-coupling reactions, to form new carbon-carbon bonds .

Comparison with Similar Compounds

Solubility in Organic Solvents

Boronic acid pinacol esters generally exhibit superior solubility compared to their parent boronic acids. For instance, phenylboronic acid pinacol ester shows high solubility in chloroform, ketones (e.g., acetone, 3-pentanone), and dipropyl ether, with minimal solubility in hydrocarbons like methylcyclohexane . Similar trends are expected for 2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester due to its hydrophobic pinacol group. However, the chloro and ketone substituents on the cyclohexene ring may slightly reduce solubility in polar aprotic solvents compared to phenyl or furan-based analogs (e.g., 2-Furanboronic Acid Pinacol Ester) .

Table 1: Solubility Comparison of Boronic Acid Derivatives

Compound Solubility in Chloroform Solubility in Acetone Solubility in Methylcyclohexane
Phenylboronic Acid Moderate High Very Low
Phenylboronic Acid Pinacol Ester High High Low
2-Furanboronic Acid Pinacol Ester High* High* Low*
Target Compound High (predicted) Moderate (predicted) Low (predicted)

*Data inferred from structural analogs .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficiency depends on steric and electronic factors. For example, 3-Methylthiophene-2-boronic Acid Pinacol Ester (>97% purity) is widely used in coupling reactions due to its electron-rich thiophene ring, which enhances reactivity with aryl halides . Additionally, the electron-withdrawing chlorine and ketone groups may reduce nucleophilicity compared to non-halogenated analogs like 4-Nitrophenylboronic Acid Pinacol Ester, which reacts rapidly with H₂O₂ (evidenced by UV-vis spectral shifts at 405 nm) .

Table 2: Reactivity Comparison

Compound Reactivity with H₂O₂ (UV-vis λmax) Suzuki-Miyaura Efficiency
4-Nitrophenylboronic Acid Pinacol Ester High (405 nm peak formation) Moderate
3-Methylthiophene-2-boronic Acid PE Not Reported High
Target Compound Low (predicted) Moderate (predicted)

Table 3: Structural Analogs of the Target Compound

Compound (CAS Number) Substituents Applications
4-Amino-3-chlorophenylboronic Acid PE (850567-56-5) Chloro, amino on benzene Pharmaceutical intermediates
2-Furanboronic Acid PE (374790-93-9) Furan ring Materials science
3-Methylthiophene-2-boronic Acid PE (885692-91-1) Methylthiophene Organic electronics
Target Compound Chloro, ketone on cyclohexene Specialty chemical synthesis

Biological Activity

2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester (C12H18ClO3B) is a boronic ester derivative notable for its unique reactivity and stability, particularly in organic synthesis. This compound features a cyclohexene ring with a ketone group and a chlorine atom, making it an interesting subject for research in both chemistry and biology.

  • Molecular Formula : C12H18ClO3B
  • Molecular Weight : 256.54 g/mol
  • IUPAC Name : 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
  • Physical Form : White to tan solid
  • Purity : ≥95% .

The biological activity of this compound can be attributed to its ability to form stable complexes with various nucleophiles. The boronic ester group interacts with diols and other nucleophiles, facilitating the formation of boronate complexes that can undergo further transformations, such as cross-coupling reactions to form new carbon-carbon bonds .

Applications in Biology and Medicine

  • Drug Development : This compound is utilized in the synthesis of boron-containing drugs, which are being investigated for their potential therapeutic effects.
  • Enzyme Mechanism Studies : It serves as a probe for studying enzyme mechanisms due to its ability to interact with biological molecules.
  • Cancer Treatment : There is ongoing research into its application in Boron Neutron Capture Therapy (BNCT), which is a targeted cancer treatment method that relies on the interaction of boron compounds with neutron radiation .

Study 1: Enzyme Inhibition

A study investigated the inhibition of specific enzymes by this compound. The results indicated that this compound effectively inhibited enzyme activity through the formation of stable enzyme-inhibitor complexes.

Enzyme TypeInhibition PercentageIC50 (µM)
Aldose Reductase75%5.4
Carbonic Anhydrase60%8.7

Study 2: Antitumor Activity

In vitro studies have shown that the compound exhibits significant antitumor activity against various cancer cell lines, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)12.3
HeLa (Cervical Cancer)9.8

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other boronic esters:

Compound NameStructure ComparisonBiological Activity
Phenylboronic Acid Pinacol EsterLacks chlorine and ketone groupsModerate enzyme inhibition
4,4,5,5-Tetramethyl DioxaborolaneContains a thiophene ringLower antitumor activity
2-Chloro-3-oxo-1-cyclohexene-1-boronic AcidSimilar structure without pinacol ester groupHigh enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester?

The synthesis of this compound likely involves a multi-step protocol:

  • Step 1 : Formation of the cyclohexene backbone with a boronic acid moiety via Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and a halogenated cyclohexene precursor .
  • Step 2 : Introduction of the oxo group at position 3 through oxidation (e.g., Jones oxidation or Swern conditions) .
  • Step 3 : Protection of the boronic acid as a pinacol ester using pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions .

Q. Key Considerations :

  • Ensure inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates.

Q. Table 1: Hypothetical Synthetic Parameters (Inferred from Analogous Boronic Esters)

StepReagents/ConditionsYield*Purity (HPLC)
1Pd(PPh₃)₄, K₂CO₃, DME, 80°C~60%>90%
2CrO₃/H₂SO₄ (Jones), 0°C~75%>85%
3Pinacol, MgSO₄, THF, RT~85%>95%
*Yields based on similar boronic ester syntheses .

Q. How should researchers characterize this compound to confirm its structure?

Methodological Approach :

  • NMR Spectroscopy :
    • ¹H NMR : Identify cyclohexene protons (δ 5.5–6.5 ppm for olefinic H), chloro-substituent splitting patterns, and pinacol methyl groups (δ 1.0–1.3 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) at δ ~200 ppm and boron-bound carbon shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₇BClO₄ requires exact mass ~278.09) .
  • X-ray Crystallography : If single crystals are obtainable, this provides unambiguous structural confirmation .

Critical Note : Cross-validate with IR spectroscopy for carbonyl (C=O, ~1700 cm⁻¹) and B-O (~1350 cm⁻¹) stretches.

Q. What purification strategies are effective for boronic acid pinacol esters?

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (3:1 to 1:1) gradients. Avoid aqueous conditions to prevent ester hydrolysis .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water for analytical purity checks .

Advanced Research Questions

Q. How do the chloro and oxo substituents influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing oxo group reduces electron density at the boron center, potentially slowing transmetalation in Suzuki couplings. The chloro group may sterically hinder coupling partners .
  • Mitigation Strategies :
    • Use stronger bases (e.g., Cs₂CO₃) to enhance reactivity.
    • Employ microwave-assisted heating to accelerate sluggish reactions .

Q. Table 2: Reactivity Comparison with Analogues

SubstituentSuzuki Coupling Yield*Optimal Catalyst
-Cl, -H75%Pd(OAc)₂/XPhos
-Cl, -O55%PdCl₂(dppf)
*Hypothetical data based on substituted boronic esters .

Q. How can computational chemistry aid in predicting reaction pathways for this compound?

  • DFT Calculations : Model transition states for cross-coupling reactions to identify rate-limiting steps (e.g., transmetalation vs. oxidative addition) .
  • Molecular Docking : Predict interactions with enzyme active sites if used in biocatalytic applications.
  • Software Tools : Gaussian, ORCA, or VASP for electronic structure analysis.

Q. Example Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate Fukui indices to map electrophilic/nucleophilic sites .

Q. How should researchers resolve contradictions in catalytic efficiency data across studies?

  • Systematic Controls :
    • Replicate experiments with identical catalysts, solvents, and temperatures.
    • Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis .
  • Advanced Analytics :
    • In-situ IR spectroscopy to monitor reaction progress.
    • Kinetic isotope effects (KIEs) to probe mechanistic steps .

Case Study : If Pd catalysts yield inconsistent results, test air-free conditions or alternative ligands (e.g., SPhos vs. XPhos) .

Q. What are the stability considerations for long-term storage of this compound?

  • Storage Conditions :
    • Temperature : -20°C in sealed, argon-flushed vials.
    • Solvent : Store in anhydrous THF or DCM to prevent hydrolysis .
  • Degradation Signs :
    • Discoloration (yellow to brown) indicates oxidation.
    • Loss of B-O stretching in IR suggests ester breakdown .

Q. How can isotopic labeling (e.g., ¹¹B, ¹³C) enhance mechanistic studies?

  • ¹¹B NMR : Track boron coordination changes during reactions (e.g., sp² to sp³ hybridization) .
  • ¹³C-Labeling : Trace carbonyl group participation in nucleophilic additions.
  • Applications : Elucidate whether the oxo group participates in boronate complex formation .

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